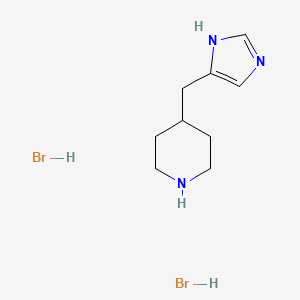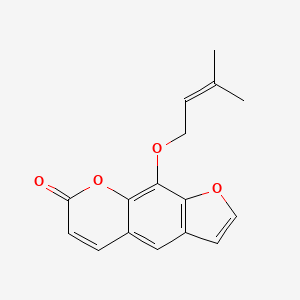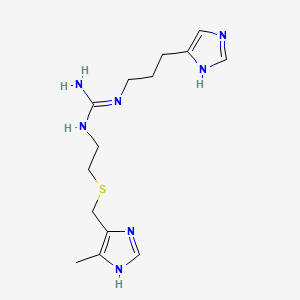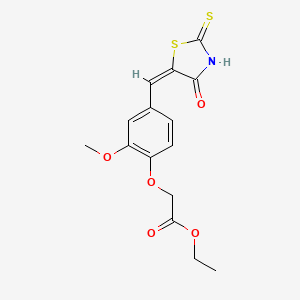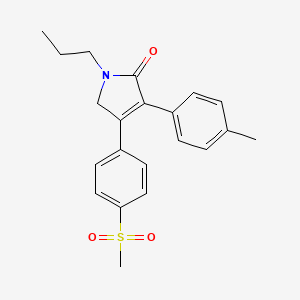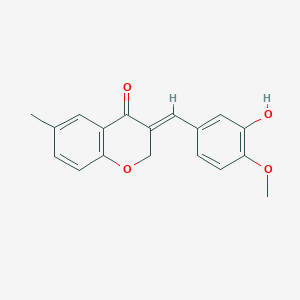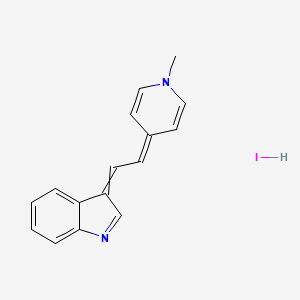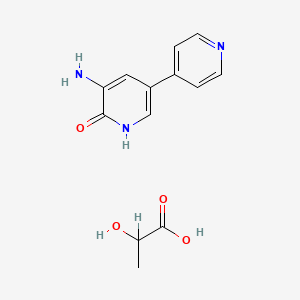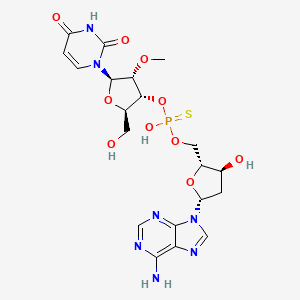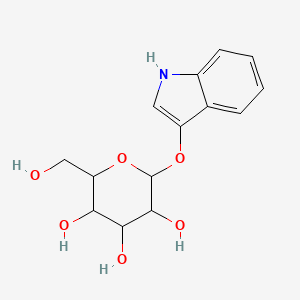
Indican
Übersicht
Beschreibung
Indican is a colorless organic compound that is naturally occurring in plants of the genus IndigoferaThis compound is a precursor to the indigo dye, which has been historically significant for textile dyeing .
Wissenschaftliche Forschungsanwendungen
Indican hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese von Indigo-Farbstoff verwendet.
Biologie: Wird für seine Rolle im Stoffwechsel von Tryptophan und seiner Ausscheidung im Urin untersucht.
Industrie: Wird bei der Herstellung von natürlichen Farbstoffen für Textilien verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung durch seine Umwandlung in Indoxyl und anschließende Oxidation zu Indigo aus. Die enzymatische Hydrolyse von this compound setzt Indoxyl frei, das dann zu Indigo-Farbstoff oxidiert wird. Dieser Prozess beinhaltet die Wirkung von Enzymen wie Indoxylesterase und die Beteiligung von molekularen Wegen, die mit dem Tryptophan-Stoffwechsel zusammenhängen .
Ähnliche Verbindungen:
Eindeutigkeit: this compound ist einzigartig in seinem natürlichen Vorkommen in Indigofera-Pflanzen und seiner historischen Bedeutung als Vorläufer des Indigo-Farbstoffs. Seine Rolle im Stoffwechsel von Tryptophan und sein diagnostisches Potenzial in der Medizin unterscheiden es ebenfalls von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Indican, also known as Indoxyl-β-D-glucoside, is a glycoside of indoxyl and is a precursor of the dyes indigo and indirubin . The primary targets of this compound are organic anion transporters (OAT) 1, OAT 3, and multidrug resistance-associated protein (MRP) 4 . These transporters play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes.
Mode of Action
This compound interacts with its targets, the organic anion transporters, by acting as a substrate or inhibitor . This interaction influences the systemic exposure of various compounds, including medications, by affecting their transport across cell membranes .
Biochemical Pathways
This compound is a product of the metabolism of tryptophan, an essential amino acid . In the gut, bacteria convert tryptophan to indole, which is then converted to this compound . When this compound is hydrolyzed, it yields β-D-glucose and indoxyl . The reaction of indoxyl with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption from the gut, conversion to indoxyl in the liver, and subsequent conjugation with sulfuric acid or glucuronic acid . This conjugated form is then transported to the kidneys for excretion . .
Result of Action
The action of this compound results in the production of indigo dye, a compound with significant industrial applications . In the human body, the metabolism of this compound and its excretion in urine can serve as an indicator of gut health . Elevated levels of this compound in urine may suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .
Action Environment
The action of this compound is influenced by various environmental factors, particularly the microbial environment in the gut . The conversion of tryptophan to indole and subsequently to this compound is mediated by gut bacteria . Therefore, changes in the gut microbiota, such as those caused by dietary changes or antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Indican plays a significant role in biochemical reactions. The hydrolysis of this compound yields β-D-glucose and indoxyl . The reaction of indoxyl (this compound) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .
Cellular Effects
This compound is a byproduct of tryptophan putrefaction by microbes in the gut . Accumulated levels of this compound in the urine suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .
Molecular Mechanism
This compound is an indole produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces. The remainder is absorbed, metabolized by the liver, and excreted as this compound in the urine .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the production of indigo dye through a series of reactions involving hydrolysis and oxidation .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan. Tryptophan is first converted to indole, then to this compound by bacteria in the gut . Following absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or this compound) in the liver, where it is again then conjugated with sulfuric acid or glucuronic acid through normal xenobiotic metabolism pathways .
Transport and Distribution
This compound, being water-soluble, is excreted through the urine . After absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or this compound) in the liver, where it is then transported to the kidneys for excretion .
Subcellular Localization
It is known that this compound is produced in the gut by bacteria acting on tryptophan and is then absorbed and metabolized in the liver .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Indican kann durch die enzymatische Hydrolyse von Indoxylglucosid synthetisiert werden. Der Prozess beinhaltet die Umwandlung von Tryptophan in Indol durch Darmbakterien, gefolgt von der Umwandlung von Indol in 3-Hydroxyindol (Indoxyl oder this compound) in der Leber, wo es mit Schwefelsäure oder Glucuronsäure konjugiert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus Indigofera-Pflanzen. Die Blätter dieser Pflanzen werden fermentiert, um Indoxyl aus this compound freizusetzen. Dieses Indoxyl wird dann durch Luft oxidiert, um Indigo-Farbstoff zu bilden .
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und Enzyme werden verwendet, um this compound zu hydrolysieren.
Hauptprodukte:
Hydrolyse: β-D-Glucose und Indoxyl.
Oxidation: Indigo-Farbstoff.
Vergleich Mit ähnlichen Verbindungen
Isatan B: Another precursor to indigo dye, similar to indican in its role in indigo synthesis.
Indoxyl sulfate: A metabolite of indoxyl, similar to this compound in its metabolic pathway.
Uniqueness: this compound is unique in its natural occurrence in Indigofera plants and its historical significance as a precursor to indigo dye. Its role in the metabolism of tryptophan and its diagnostic potential in medicine also distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903997 | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-60-5 | |
| Record name | Indoxyl-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican (plant indican) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl beta-D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indican | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


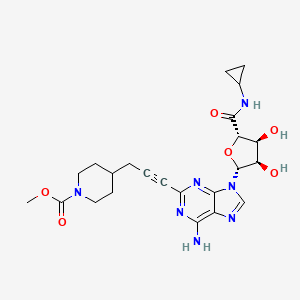
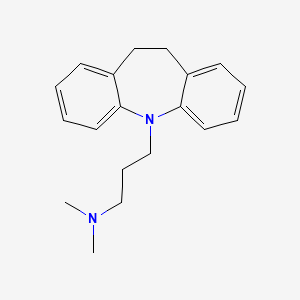
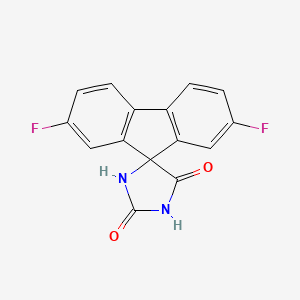
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
